3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
説明
特性
IUPAC Name |
3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-8-4-6-14(12-16)19(23)20-15-7-3-5-13(11-15)17-9-10-18(25-2)22-21-17/h3-12H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWAMRVTRHZHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of 3-amino-6-methoxypyridazine: This intermediate can be synthesized from 6-chloropyridazin-3-amine and sodium methoxide.
Coupling Reaction: The 3-amino-6-methoxypyridazine is then coupled with 3-bromoanisole under palladium-catalyzed conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of nitro groups would yield amines.
科学的研究の応用
3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
作用機序
The mechanism of action of 3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and molecular interactions would depend on the specific application and the biological context .
類似化合物との比較
APD791 (3-Methoxy-N-(3-(1-Methyl-1H-Pyrazol-5-yl)-4-(2-Morpholinoethoxy)phenyl)benzamide)
Structural Differences :
- Core : Shared benzamide backbone with 3-methoxy substitution.
- Aniline Substituent: APD791 features a pyrazole ring (1-methyl-1H-pyrazol-5-yl) and a 2-morpholinoethoxy group at the 4-position of the phenyl ring, whereas the main compound substitutes the phenyl ring with 6-methoxypyridazine. Biological Activity:
- APD791 is a highly selective 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonist, developed for arterial thrombosis. The morpholinoethoxy group enhances solubility and receptor affinity, while the pyrazole contributes to selectivity . Key Insights:
- Replacement of pyridazine with pyrazole and addition of morpholinoethoxy in APD791 optimize pharmacokinetics (e.g., solubility) and target engagement.
3-Methoxy-N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Structural Differences :
- Aniline Substituent : Thiazolo[5,4-b]pyridine (a fused thiazole-pyridine system) replaces pyridazine.
Biological Activity : - This compound modulates sirtuins, a class of NAD+-dependent deacetylases, with applications in aging-related diseases, diabetes, and cancer. The thiazolopyridine moiety may enhance interactions with epigenetic targets compared to pyridazine .
Key Insights : - Heterocycle choice (thiazolopyridine vs.
N-(6-Methoxypyridin-3-yl)benzamide (3k)
Structural Differences :
- Simplified structure with a single methoxypyridine substituent on the benzamide.
Synthesis & Properties : - Synthesized via manganese-mediated reductive transamidation. Key Insights:
- Pyridine vs. pyridazine substitution influences electronic properties and metabolic stability.
Ponatinib (Kinase Inhibitor)
Structural Differences :
- Ponatinib contains an imidazo[1,2-b]pyridazine core and a trifluoromethylphenyl group, differing from the main compound’s simpler pyridazine substituent.
Biological Activity : - A multi-kinase inhibitor targeting BCR-ABL, FGFR, and VEGF receptors. The imidazopyridazine enhances kinase binding affinity .
Key Insights : - Pyridazine derivatives in kinase inhibitors highlight the scaffold’s versatility but require additional functional groups for potency.
Comparative Analysis Table
Structure-Activity Relationship (SAR) Insights
- Pyridazine vs. Pyrazole : Pyridazine’s dual nitrogen atoms may improve hydrogen bonding in kinase/CNS targets, while pyrazole in APD791 enhances 5-HT2A selectivity.
- Methoxy Positioning : 3-Methoxy on benzamide is conserved across analogs, suggesting its role in π-π stacking or metabolic stability.
- Solubility Modifiers: Morpholinoethoxy (APD791) or thiazolopyridine (sirtuin modulator) groups address pyridazine’s inherent solubility limitations.
生物活性
3-Methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Methoxy groups : Enhancing solubility and biological activity.
- Benzamide moiety : Known for various pharmacological properties.
- Pyridazine ring : Contributing to its unique interactions with biological targets.
The biological activity of 3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest involvement in anti-cancer and anti-viral mechanisms.
Anticancer Potential
Research indicates that compounds structurally related to 3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide exhibit significant anti-cancer properties. For instance, similar benzamide derivatives have shown:
- Inhibition of angiogenesis : Preventing the formation of new blood vessels that tumors need to grow.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
A study highlighted the potential of these compounds in targeting specific cancer pathways, suggesting that 3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide may also exhibit similar effects.
Structure-Activity Relationship (SAR)
A detailed analysis of related compounds reveals important insights into how structural modifications can enhance biological activity. For instance:
- Substituent Variations : Changing substituents on the benzamide or pyridazine rings can significantly alter potency and selectivity against biological targets.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 10 ± 1.5 | >20 |
| Compound B | 15 ± 2.0 | >15 |
| 3-Methoxy-N-[3-(6-Methoxypyridazin-3-yl)Phenyl]Benzamide | TBD | TBD |
This table illustrates how variations in chemical structure impact the efficacy of similar compounds against specific targets.
In Vivo Studies
While in vitro studies provide initial insights into the activity of 3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide, in vivo studies are crucial for understanding its therapeutic potential. Animal models have been used to assess the pharmacokinetics and toxicity profiles of related compounds, indicating a favorable safety margin and efficacy in reducing tumor growth or viral load .
Q & A
Q. How is the enzyme inhibition mechanism validated experimentally?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive).
- Mutagenesis Studies : Alter key residues (e.g., Lys216 in kinases) to assess binding dependency.
- SPR Analysis : Measure real-time binding affinity (K) using surface plasmon resonance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
